4-Bromo-1-butyne

Alkylation Heterocyclic synthesis Yield optimization

4-Bromo-1-butyne (synonyms: 1-bromo-3-butyne, 3-butynyl bromide, homopropargyl bromide) is a terminal alkyne with a primary alkyl bromide functionality (C4H5Br, MW 132.99), characterized by a boiling point of 110 °C, density of 1.417 g/mL at 25 °C, and refractive index n20/D 1.481. It is commercially available at ≥97% purity (GC) from major reagent suppliers and is widely employed as a bifunctional building block in organic synthesis.

Molecular Formula C4H5B
Molecular Weight 132.99 g/mol
CAS No. 38771-21-0
Cat. No. B1278893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-butyne
CAS38771-21-0
Molecular FormulaC4H5B
Molecular Weight132.99 g/mol
Structural Identifiers
SMILESC#CCCBr
InChIInChI=1S/C4H5Br/c1-2-3-4-5/h1H,3-4H2
InChIKeyXLYOGWXIKVUXCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1-butyne (CAS 38771-21-0) Procurement Guide: Product Specifications and Class Positioning


4-Bromo-1-butyne (synonyms: 1-bromo-3-butyne, 3-butynyl bromide, homopropargyl bromide) is a terminal alkyne with a primary alkyl bromide functionality (C4H5Br, MW 132.99), characterized by a boiling point of 110 °C, density of 1.417 g/mL at 25 °C, and refractive index n20/D 1.481 . It is commercially available at ≥97% purity (GC) from major reagent suppliers and is widely employed as a bifunctional building block in organic synthesis . This compound belongs to the class of ω-bromo-1-alkynes and serves as a pharmaceutical intermediate and versatile reactant for cycloadditions, cross-couplings, and macrocycle construction .

4-Bromo-1-butyne Substitution Risks: Why Propargyl Bromide and 5-Bromo-1-pentyne Are Not Direct Replacements


Generic substitution of 4-bromo-1-butyne with alternative ω-bromoalkynes (e.g., propargyl bromide, 5-bromo-1-pentyne) or different halogen variants (e.g., 4-iodo-1-butyne) introduces quantifiable differences in reaction yields, selectivity, and product distribution. The ethylene spacer (-CH2CH2-) between the alkyne and bromide in 4-bromo-1-butyne fundamentally alters both the steric and electronic environment of the reactive centers, differentiating it from propargyl bromide (which lacks this spacer) and 5-bromo-1-pentyne (which possesses a longer propylene spacer) [1]. The C-Br bond dissociation energetics in the 4-bromo-1-butyne cation have been experimentally quantified (E0 = 10.616 ± 0.030 eV), establishing a defined baseline for reactivity comparisons [2]. These structural and energetic differences translate directly into divergent reaction outcomes in cycloadditions, alkylations, and metal-catalyzed couplings [3].

4-Bromo-1-butyne Quantitative Differentiation: Comparative Evidence for Procurement Decision-Making


4-Bromo-1-butyne vs Propargyl Bromide: Divergent Alkylation Yields Under Comparable Conditions

In a direct comparative alkylation study targeting heterocyclic analogs, 4-bromo-1-butyne and propargyl bromide were evaluated under analogous basic conditions. 4-Bromo-1-butyne (K2CO3, DMF, 85 °C) afforded the alkylated product in 7% yield, whereas propargyl bromide (K2CO3, acetone, 60 °C) gave a 15% yield for the corresponding transformation [1]. This 2.1-fold difference in yield demonstrates that the two reagents are not functionally interchangeable despite both bearing terminal alkyne and primary bromide groups. The lower yield observed with 4-bromo-1-butyne under these specific conditions reflects its distinct reactivity profile attributable to the ethylene spacer, which influences both the steric accessibility of the bromide and the electronic character of the alkyne terminus during nucleophilic displacement.

Alkylation Heterocyclic synthesis Yield optimization

4-Bromo-1-butyne vs 4-Iodo-1-butyne: Class-Level Reactivity and Yield Tradeoffs in Nucleophilic Substitution

Across the class of primary alkyl halides, bromides occupy an optimal position in the reactivity-selectivity continuum. Primary iodides (e.g., 4-iodo-1-butyne) exhibit the highest reactivity (R-I > R-Br > R-Cl > R-F) [1], but this heightened reactivity is accompanied by an increased propensity for deleterious side-reactions that ultimately lower the yield of the desired product [2]. Primary bromides, including 4-bromo-1-butyne, are described as the most effective halides for achieving high-yielding transformations, whereas primary iodides are associated with side-reactions that compromise product yield [2]. The substitution of heteroatoms by bromide in propargylic positions is facilitated by the neighboring triple bond, enabling alkynyl bromides to be obtained under milder conditions compared with saturated bromoalkanes [3].

Alkyl halide reactivity Nucleophilic substitution Side-reaction control

4-Bromo-1-butyne vs 1-Bromoalk-1-ynes: Divergent Chain Extension Pathways and Product Selectivity

A systematic study comparing 1-bromoalk-1-ynes (bromine directly attached to the alkyne) with 1-iodoalk-1-ynes under butyl-lithium conditions revealed fundamentally divergent reaction pathways [1]. 1-Iodohept-1-yne reacts with 2 equivalents of butyl-lithium to form octane and hept-1-yne, whereas 1-bromohept-1-yne undergoes butylation at C-3 rather than metal-halogen exchange [1]. 4-Bromo-1-butyne, with its primary alkyl bromide separated from the alkyne by an ethylene spacer, presents a distinct reactive architecture that avoids the acetylide-forming side-reactions characteristic of 1-bromoalk-1-ynes. The compound's bifunctional nature—a terminal alkyne and a primary alkyl bromide with a two-carbon spacer—enables orthogonal reactivity modes not accessible to propargylic or 1-alkynyl bromides .

Chain extension Organolithium reactions Regioselectivity

4-Bromo-1-butyne Physical Property Differentiation vs Propargyl Bromide and 5-Bromo-1-pentyne

4-Bromo-1-butyne exhibits physical properties that differentiate it from both shorter-chain (propargyl bromide) and longer-chain (5-bromo-1-pentyne) homologs, with direct implications for handling, purification, and safety compliance. The boiling point of 4-bromo-1-butyne is 110 °C with a density of 1.417 g/mL at 25 °C and refractive index n20/D 1.481 . Propargyl bromide (3-bromo-1-propyne, CAS 106-96-7) has a substantially lower boiling point of 88-90 °C and density of 1.38 g/mL . 5-Bromo-1-pentyne (CAS 28077-83-0) has a higher boiling point of approximately 135-140 °C. The 110 °C boiling point of 4-bromo-1-butyne positions it in a distinct volatility class with specific flash point (24 °C) and storage temperature requirements (2-8 °C under inert atmosphere) .

Physical properties Reagent handling Purification

4-Bromo-1-butyne Cation Dissociation Energetics: Quantified Br-Loss Baseline

The dissociation energetics of the 4-bromo-1-butyne cation have been experimentally quantified using photoelectron-photoion coincidence spectroscopy [1]. A kinetic shift was observed in the bromine loss channel, and the experimental dissociation rates were modeled to obtain an appearance energy E0 = 10.616 ± 0.030 eV for Br-loss from the molecular ion [1]. This precise energetic measurement provides a benchmark for understanding the compound's behavior in gas-phase reactions and mass spectrometric applications. Comparable data for propargyl bromide or 5-bromo-1-pentyne cations would be expected to differ due to the distinct structural and electronic environments of the C-Br bond.

Gas-phase ion chemistry Bond dissociation energy Mass spectrometry

4-Bromo-1-butyne Optimal Application Scenarios: Where This Building Block Demonstrates Demonstrated Differentiation


Cobalt-Mediated [2+2+2] Cyclotrimerization for Macrocycle Construction

4-Bromo-1-butyne is specifically validated as a reactant in cobalt-mediated [2+2+2] co-cyclotrimerization reactions for the synthesis of macrocycles . This application leverages the compound's bifunctional architecture—terminal alkyne for cycloaddition participation and primary alkyl bromide for post-cyclization functionalization—which cannot be replicated by propargyl bromide (lacks the spacer required for macrocycle geometry) or 5-bromo-1-pentyne (introduces different ring size parameters).

Gold-Catalyzed Formal [3+2] Cycloaddition for 2,4,5-Trisubstituted Oxazoles

4-Bromo-1-butyne serves as a key reactant in gold-catalyzed formal [3+2] cycloadditions for the preparation of 2,4,5-trisubstituted oxazoles . The ethylene spacer between the alkyne and bromide moieties provides the optimal geometric and electronic parameters for this transformation; substitution with propargyl bromide or 4-iodo-1-butyne would be expected to alter both cycloaddition regioselectivity and post-functionalization yields.

Pharmaceutical Intermediate for Anticancer Titanium Complex Synthesis

Literature reports specifically cite 4-bromo-1-butyne as an organic intermediate for the preparation of titanium metal complexes with anticancer activity [1]. This application exploits the compound's specific chain length and terminal alkyne-bromide spacing, parameters that directly influence metal coordination geometry and biological activity. Alternative ω-bromoalkynes with different spacer lengths (propargyl bromide, 5-bromo-1-pentyne) would yield metal complexes with altered structural and biological properties.

Intramolecular 1,3-Dipolar Cycloaddition for 1,3,4-Oxadiazole Synthesis

4-Bromo-1-butyne is employed as a reactant in intramolecular 1,3-dipolar cycloaddition reactions to synthesize 1,3,4-oxadiazoles . The compound's C4 chain length provides the optimal tether distance for intramolecular cycloaddition geometry; shorter or longer ω-bromoalkyne homologs would not support the same transition state geometry, potentially leading to reduced yields or alternative reaction pathways.

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